molecular formula C17H14BrN3O3 B2589926 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide CAS No. 2034395-15-6

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide

Cat. No. B2589926
CAS RN: 2034395-15-6
M. Wt: 388.221
InChI Key: LXVXQVNDIVHPMS-UHFFFAOYSA-N
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Description

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide is a chemical compound that belongs to the family of benzamides. It has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide has been shown to modulate several biochemical and physiological processes. It has been demonstrated to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, that are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, that are involved in inflammation and cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide. One of the directions is to further investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future research could focus on improving its solubility and bioavailability to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide involves the reaction of 2-bromo-5-methoxybenzoic acid with 3-(furan-3-yl)pyrazine-2-carbaldehyde in the presence of a base. The resulting intermediate is then subjected to a reductive amination reaction with formaldehyde and sodium cyanoborohydride to yield the final product.

Scientific Research Applications

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. In vivo studies have shown its potential as an anti-inflammatory agent in animal models of inflammation.

properties

IUPAC Name

2-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-23-12-2-3-14(18)13(8-12)17(22)21-9-15-16(20-6-5-19-15)11-4-7-24-10-11/h2-8,10H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVXQVNDIVHPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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